molecular formula C10H19NO B6589157 N,N-dimethylcycloheptanecarboxamide CAS No. 1271911-07-9

N,N-dimethylcycloheptanecarboxamide

Cat. No.: B6589157
CAS No.: 1271911-07-9
M. Wt: 169.3
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Description

N,N-Dimethylcycloheptanecarboxamide is a carboxamide derivative featuring a seven-membered cycloheptane ring substituted with an N,N-dimethylcarboxamide group. Its molecular formula is C₁₀H₁₇NO (molecular weight: 167.25 g/mol).

Carboxamides with cyclic aliphatic backbones, such as cyclohexane or cycloheptane derivatives, are often explored in pharmaceutical and materials science due to their balanced lipophilicity and conformational flexibility.

Properties

CAS No.

1271911-07-9

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N,N-dimethylcycloheptanecarboxamide involves the reaction of cycloheptanecarboxylic acid with N,N-dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

    Direct Amidation: Another method involves the direct amidation of cycloheptanecarboxylic acid with dimethylamine under dehydrating conditions, often using a dehydrating agent like thionyl chloride or phosphorus trichloride.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethylcycloheptanecarboxamide can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dimethylcycloheptanecarboxamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand in receptor studies or as a precursor in the synthesis of bioactive molecules.

Industry: Industrially, this compound is used in the production of specialty chemicals, including polymers and resins. Its unique structure makes it valuable in the development of materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dimethylcycloheptanecarboxamide exerts its effects depends on its application. In pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of N,N-Dimethylcycloheptanecarboxamide and Analogs
Compound Name Structure Molecular Formula Key Features Applications/Relevance
This compound Cycloheptane + N,N-dimethylcarboxamide C₁₀H₁₇NO Moderate lipophilicity; flexible ring Potential drug intermediate
N,N-Dimethylformamide (DMF) HCON(CH₃)₂ C₃H₇NO Polar aprotic solvent; high miscibility Solvent, reaction medium
2-(Benzoylamino)-N,N-dimethylcyclohepta[b]thiophene-3-carboxamide Cyclohepta[b]thiophene + carboxamide C₁₉H₂₃N₂O₂S Aromatic thiophene ring; enhanced stability Research chemical
N-(Carboxymethyl)cycloheximide derivatives Cyclohexane + functionalized carboxamide Varies Bioactive; complex synthesis Antibiotic research
Key Observations:

In contrast, the thiophene-fused cycloheptane in the compound from introduces aromaticity, improving thermal stability and electronic properties .

Functional Groups :

  • The N,N-dimethylcarboxamide group is shared with DMF (), but the cycloheptane backbone in the target compound significantly increases lipophilicity, reducing water solubility compared to DMF’s polar structure .

Synthetic Methods :

  • highlights the use of coupling agents like PyBOP for carboxamide synthesis, suggesting similar routes for the target compound. However, larger rings like cycloheptane may require optimized reaction conditions to avoid side reactions .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: Cycloheptane-based carboxamides are less studied than cyclohexane analogs but may offer unique pharmacokinetic profiles. For example, the dimethyl groups could enhance metabolic stability compared to unsubstituted amides .
  • Solvent vs.

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